1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
CAS No.: 919536-50-8
Cat. No.: VC8008986
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919536-50-8 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 |
| IUPAC Name | 1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O3/c14-9-2-1-8(11-12-9)13-5-3-7(4-6-13)10(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16) |
| Standard InChI Key | GOEYWOLAGLMLLD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=NNC(=O)C=C2 |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NNC(=O)C=C2 |
Introduction
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a compound that belongs to the pyridazine class, which is known for its diverse pharmacological activities. This compound specifically involves a piperidine ring linked to a pyridazine ring, both of which are common motifs in medicinal chemistry due to their ability to interact with various biological targets.
Synthesis and Preparation
The synthesis of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid typically involves the reaction of a pyridazine derivative with a piperidine derivative. Specific synthetic routes may vary depending on the starting materials and desired conditions.
Related Compounds and Their Activities
-
Ethyl 1-(6-Oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate: This compound is closely related and has been studied for its chemical properties, but specific biological activities are not well-documented .
-
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate (LML134): Known for its potential in neurological applications, this compound highlights the versatility of pyridazine derivatives in medicinal chemistry .
-
Pyridazin-3(2H)-one Derivatives: These compounds are potent inhibitors of phosphodiesterase 4 (PDE4), useful in treating inflammatory conditions .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Ethyl 1-(6-Oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate | C12H17N3O3 | 251.28 g/mol | Not specified |
| 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate (LML134) | C19H29N5O3 | 375.5 g/mol | Neurological applications |
| Pyridazin-3(2H)-one Derivatives | Variable | Variable | PDE4 inhibitors, anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume